9-Phenyl-9-fluorenol

概要

説明

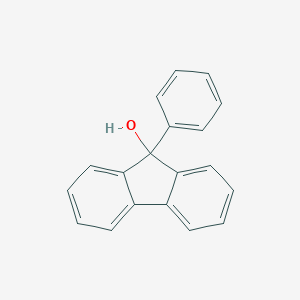

9-Phenyl-9-fluorenol is an organic compound with the molecular formula C19H14O. It is a derivative of fluorene, where a phenyl group is attached to the ninth position of the fluorene ring, and a hydroxyl group is also attached to the same position. This compound is known for its unique structural properties and its applications in various fields of scientific research .

準備方法

Synthetic Routes and Reaction Conditions

9-Phenyl-9-fluorenol can be synthesized through several methods. One common synthetic route involves the reaction of fluorenone with phenylmagnesium bromide (Grignard reagent) in an ether solvent. The reaction proceeds as follows:

- Dissolve fluorenone in anhydrous ether.

- Add phenylmagnesium bromide to the solution under a nitrogen atmosphere.

- Stir the mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with an organic solvent.

- Purify the product by recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography .

化学反応の分析

Types of Reactions

9-Phenyl-9-fluorenol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 9-phenylfluorenone.

Reduction: The compound can be reduced to form 9-phenylfluorene.

Substitution: The phenyl group can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chloromethane can be used under acidic conditions.

Major Products Formed

Oxidation: 9-Phenylfluorenone.

Reduction: 9-Phenylfluorene.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

Asymmetric Synthesis

One of the prominent uses of 9-phenyl-9-fluorenol is as a protecting group in asymmetric synthesis. Specifically, the phenylfluorenyl (Pf) group has demonstrated effectiveness in preventing racemization of α-amino compounds during various chemical reactions. This capability is crucial for maintaining the enantiopurity of compounds, which is essential in pharmaceutical applications.

Key Features:

- Stability: The Pf group is significantly more stable than traditional protecting groups like trityl, making it suitable for reactions under acidic conditions.

- Retention of Enantiopurity: The use of Pf-protected amino acids allows for high enantiomeric excess (>99.9%) during C-C bond formation reactions such as Grignard and Wittig reactions .

Material Science and Electronics

The application of this compound extends into the field of organic electronics, where it serves as a building block for various electronic materials.

Applications Include:

- Organic Electroluminescent Materials: The compound can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and stability due to its favorable electronic properties.

- Organic Solar Cells: Its high carrier transport capabilities make it an excellent candidate for use in organic photovoltaics, improving charge injection and transport within the devices .

- Organic Field Effect Transistors (OFETs): The material's properties facilitate its use in OFETs, contributing to advancements in flexible electronics and display technologies .

Protecting Group Efficacy

A study highlighted the effectiveness of the Pf group in preserving the configurational integrity of α-amino compounds during various transformations. This research included detailed comparisons with other protecting groups, demonstrating that Pf-protected derivatives exhibited superior stability under a range of reaction conditions .

Electronic Material Development

Research focused on the synthesis and characterization of conjugated derivative materials based on this compound has shown promising results in enhancing luminescent properties and thermal stability. These materials have been tested in devices designed to evaluate their light emission behaviors, demonstrating high luminous efficiency suitable for applications in OLEDs and organic solar cells .

Comparative Data Table

| Application Area | Specific Use | Key Advantages |

|---|---|---|

| Asymmetric Synthesis | Protecting group for α-amino compounds | Prevents racemization; high stability |

| Organic Electronics | OLEDs, OFETs, Organic Solar Cells | High carrier transport; efficient luminescence |

| Material Science | Advanced electronic materials | Enhances device performance |

作用機序

The mechanism of action of 9-Phenyl-9-fluorenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and binding properties. Additionally, the phenyl group can participate in π-π interactions, enhancing the compound’s stability and affinity for certain targets .

類似化合物との比較

Similar Compounds

9-Fluorenol: Lacks the phenyl group, making it less hydrophobic and less stable.

9-Phenylfluorene: Lacks the hydroxyl group, reducing its reactivity and hydrogen bonding capability.

9-Bromo-9-phenylfluorene: Contains a bromine atom, making it more reactive in substitution reactions

Uniqueness

9-Phenyl-9-fluorenol is unique due to the presence of both a phenyl group and a hydroxyl group at the ninth position of the fluorene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

生物活性

9-Phenyl-9-fluorenol (CHO), a derivative of fluorenol, has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological properties of this compound, including its cytotoxicity, antimicrobial effects, and its role as a protecting group in asymmetric synthesis.

This compound is characterized by its molecular weight of 258.31 g/mol and a boiling point of 367.5 °C. Its structure includes a hydroxyl group attached to a fluorenyl framework, which contributes to its reactivity and biological activity .

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, research has shown that fluorenol derivatives exhibit significant cytotoxicity against human cancer cells, with IC values indicating effective inhibition of cell proliferation. A notable study reported that compounds similar to this compound demonstrated promising results in inhibiting the growth of breast and lung cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15.2 |

| This compound | A549 (Lung) | 18.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Antioxidant Activity

In addition to its cytotoxic and antimicrobial properties, this compound exhibits antioxidant activity. This is particularly relevant as oxidative stress is linked to various diseases, including cancer. The compound's ability to scavenge free radicals contributes to its potential therapeutic effects .

Role as a Protecting Group

The phenylfluorenyl (Pf) group derived from this compound is utilized in organic synthesis as a protecting group for nitrogen in amino acids. This protecting group effectively prevents racemization during reactions, thus maintaining the enantiopurity of chiral compounds. Studies have highlighted the Pf group's stability under acidic and basic conditions, making it a superior choice compared to traditional protecting groups like trityl .

Case Studies

- Asymmetric Synthesis : A study demonstrated that using Pf-protected amino acids in asymmetric synthesis significantly reduced racemization rates, leading to higher yields of enantiopure products.

- Anticancer Research : Research involving novel fluorenone derivatives indicated that modifications on the fluorenol structure could enhance anticancer activity, suggesting a pathway for developing more effective therapeutic agents .

特性

IUPAC Name |

9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJPHBDAPVWFPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30180283 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25603-67-2 | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025603672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25603-67-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Phenyl-9-fluorenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30180283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can the structure of 9-Phenyl-9-fluorenol be modified to influence its photophysical properties?

A1: Introducing substituents onto the 9-phenyl-9-fluorene core can significantly impact the compound's photophysical properties. For instance, incorporating 9-phenyl-9-fluorene units into thermally activated delayed fluorescence (TADF) molecules like DMAC-TRZ led to the development of PFDMAC-TRZ and DPFDMAC-TRZ. [] These modifications enhanced the horizontal orientation dipole ratios, leading to improved light outcoupling efficiency in organic light-emitting diodes (OLEDs). []

Q2: What is the role of this compound in studying single-molecule reaction dynamics?

A2: this compound serves as a key component in molecular wires designed to study single-molecule reactions. By incorporating it into a nanogapped graphene electrode setup, researchers can directly measure the dynamics of nucleophilic-substitution reactions at the single-molecule level. [] This approach allows for the observation of carbocation intermediate formation and the influence of solvent environment on reaction kinetics. []

Q3: How do different substituents on the fluorene ring of this compound affect its crystal packing?

A3: Replacing the phenyl group in this compound with a pyridyl group at various positions significantly alters the compound's crystal packing behavior. [] While the molecular structure remains relatively consistent, the nitrogen atom in the pyridyl group introduces variations in intermolecular interactions. [] These variations include the formation of intra- and intermolecular hydrogen bonds, leading to diverse supramolecular architectures like helical and linear arrangements. []

Q4: Can you describe a method for synthesizing this compound and its derivatives?

A4: this compound can be synthesized through a Grignard reaction. [] Reacting bromobenzene with magnesium in dry tetrahydrofuran forms phenylmagnesium bromide. [] Subsequent reaction of this Grignard reagent with fluorenone, followed by hydrolysis, yields this compound. [] Further modifications, like halogenation with bromine, can be achieved using reagents like N-bromosuccinimide to create derivatives like 9-bromo-9-phenylfluorene. []

Q5: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A5: Characterization of this compound and its derivatives often involves a combination of techniques. Electron spin resonance (ESR) spectroscopy is particularly useful for studying radical species derived from 9-phenyl-9-fluorene derivatives. [] This technique provides valuable information about the electronic structure and spin density distribution within these radical species. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are routinely used to confirm the structure and purity of these compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。